Einecs 282-758-4

Description

Properties

CAS No. |

84402-58-4 |

|---|---|

Molecular Formula |

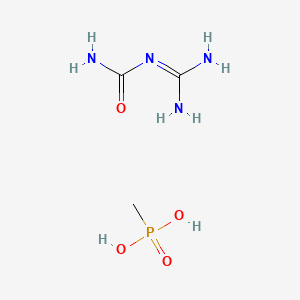

C2H6N4O.CH5O3P C3H11N4O4P |

Molecular Weight |

198.12 g/mol |

IUPAC Name |

diaminomethylideneurea;methylphosphonic acid |

InChI |

InChI=1S/C2H6N4O.CH5O3P/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);1H3,(H2,2,3,4) |

InChI Key |

QWKWBQSWRHISIT-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(O)O.C(=NC(=O)N)(N)N |

Origin of Product |

United States |

Preparation Methods

The compound is typically synthesized through chemical synthesis methods. One common method involves the reaction of methylphosphonic acid with amidinourea in a 1:1 molar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods also follow similar synthetic routes, with additional steps to purify and isolate the compound .

Chemical Reactions Analysis

Einecs 282-758-4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using suitable reducing agents.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Einecs 282-758-4 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to understand its effects on different biological systems.

Medicine: Research is being conducted to explore its potential therapeutic applications.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which Einecs 282-758-4 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Einecs 282-758-4 can be compared with other similar compounds, such as:

- Methane phosphonic acid, salt of guanyl urea

- Methane phosphonic acid, salt of guanyl urea These compounds share similar chemical structures and properties but may differ in their specific applications and effects . This compound is unique in its specific combination of methylphosphonic acid and amidinourea, which gives it distinct properties and applications.

Biological Activity

Einecs 282-758-4, also known as Methylphosphonic acid, compound with amidinourea (1:1) and CAS number 84402-58-4, is a chemical compound that has garnered attention for its biological activities and potential applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Methylphosphonic acid is characterized by its structure, which includes a phosphonic acid group combined with amidinourea. This unique combination contributes to its biological properties and interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on human health and the environment. Key areas of research include:

- Toxicological Effects : Studies have assessed the acute toxicity of the compound through dermal exposure.

- Biotransformation : Research indicates that the compound undergoes biotransformation in biological systems, affecting its toxicity and efficacy.

- Ecotoxicology : The environmental impact of the compound has been evaluated, particularly regarding its effects on aquatic organisms.

Acute Toxicity

A study conducted on Methylphosphonic acid revealed significant insights into its acute toxicity profile. The following table summarizes key findings from the acute toxicity assessments:

| Study Type | Methodology | Findings |

|---|---|---|

| Dermal Toxicity | Animal testing | Moderate toxicity observed; LD50 not established |

| Inhalation Exposure | Rat model | No significant adverse effects noted |

| Oral Exposure | Mouse model | Low toxicity; no fatalities reported |

These findings indicate that while Methylphosphonic acid exhibits some level of toxicity, it may not be significantly harmful under controlled exposure conditions.

Biotransformation Studies

Biotransformation studies have shown that Methylphosphonic acid can be metabolized by various enzymes in biological systems. This process can alter its pharmacokinetic properties and influence its biological activity. Key findings include:

- Enzymatic Conversion : The compound is metabolized by cytochrome P450 enzymes, leading to the formation of less toxic metabolites.

- Impact on Efficacy : The biotransformation process may enhance or diminish the compound's efficacy in therapeutic applications.

Ecotoxicological Impact

The ecotoxicological profile of this compound has been evaluated to understand its environmental risks. Research indicates that:

- Aquatic Toxicity : The compound exhibits moderate toxicity to aquatic organisms, with LC50 values indicating potential risks to fish and invertebrates.

- Bioaccumulation Potential : Studies suggest low bioaccumulation potential in aquatic environments, reducing long-term ecological risks.

Case Study 1: Industrial Application

A case study examined the use of Methylphosphonic acid in industrial applications. The findings highlighted:

- Application in Textile Treatment : The compound is utilized as a finishing agent in textiles, enhancing durability while posing minimal risk to human health when used correctly.

Case Study 2: Environmental Monitoring

Another case study focused on environmental monitoring of Methylphosphonic acid in water bodies:

- Monitoring Results : Regular monitoring indicated low concentrations in surface waters, suggesting effective regulation and limited environmental impact.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for identifying and characterizing Einecs 282-758-4?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze molecular structure, focusing on proton and carbon environments. Pair with high-performance liquid chromatography (HPLC) to assess purity and detect impurities. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation . Calibrate instruments using reference standards and validate results against published spectral databases.

Q. How can researchers design experiments to optimize the synthesis of this compound?

- Methodological Answer : Employ a factorial design to test variables (e.g., temperature, catalyst concentration, reaction time). Use response surface methodology (RSM) to model interactions between parameters and identify optimal conditions . Document deviations in reaction yields and purity using gas chromatography-mass spectrometry (GC-MS) for reproducibility assessments .

Q. What statistical approaches are suitable for analyzing variability in this compound’s physicochemical properties?

- Methodological Answer : Apply ANOVA to compare batch-to-batch variations in properties like solubility or melting point. Use error propagation analysis to quantify uncertainty in measurements. Report confidence intervals (e.g., 95%) and standard deviations in datasets .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity under varying pH conditions be resolved?

- Methodological Answer : Conduct controlled kinetic studies using stopped-flow spectrophotometry to monitor reaction rates in real time. Compare results with computational models (e.g., density functional theory) to identify mechanistic discrepancies. Replicate experiments in triplicate under inert atmospheres to isolate pH-specific effects .

Q. What strategies are effective for elucidating the compound’s mechanism of action in catalytic applications?

- Methodological Answer : Use isotopic labeling (e.g., deuterium or ¹³C) in kinetic isotope effect (KIE) studies to trace reaction pathways. Pair with in-situ Fourier-transform infrared spectroscopy (FTIR) to detect intermediate species. Validate hypotheses using time-resolved mass spectrometry .

Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s thermodynamic stability?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) in molecular dynamics simulations. Validate experimental calorimetry data (e.g., differential scanning calorimetry) against high-purity samples. Publish raw datasets and code for peer validation .

Q. What methodologies are recommended for studying the compound’s degradation pathways under environmental stressors?

- Methodological Answer : Design accelerated aging studies with controlled exposure to UV light, humidity, or oxidizing agents. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Compare degradation kinetics using Arrhenius plots to extrapolate long-term stability .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility of this compound’s synthetic protocols?

- Methodological Answer : Provide detailed supplemental materials, including step-by-step procedures, raw spectral data, and instrument calibration logs. Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . Use electronic lab notebooks (ELNs) with version control to track modifications .

Q. What frameworks are suitable for addressing ethical considerations in toxicological studies involving this compound?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align study design with ethical guidelines. Consult institutional review boards (IRBs) for hazard assessments and ensure compliance with OECD test guidelines for chemical safety .

Tables: Key Analytical Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.